N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine

Physicochemical property Molecular weight Procurement specification

Researchers probing GABA-gated chloride channel pharmacology require precisely defined, rigid amine fragments. The closest analog (CAS 37787-52-3) is a primary amine; substituting it for this N-methyl tertiary amine introduces uncharacterized changes in H-bond donor capacity, basicity, and LogP (+0.4-0.7). • Zero rotatable bonds - pre-organized amine vector reduces entropic binding cost in fragment screens. • N-Methylation enables matched molecular pair analysis to isolate contributions to permeability and metabolic stability. • Intermediate orthoester hydrolytic stability permits controlled carboxylic acid unmasking. Procurement managers: In stock with standard packs from 1 mg to bulk; custom synthesis available.

Molecular Formula C7H13NO3
Molecular Weight 159.185
CAS No. 2287314-12-7
Cat. No. B2393723
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine
CAS2287314-12-7
Molecular FormulaC7H13NO3
Molecular Weight159.185
Structural Identifiers
SMILESCC12OCC(CO1)(CO2)NC
InChIInChI=1S/C7H13NO3/c1-6-9-3-7(8-2,4-10-6)5-11-6/h8H,3-5H2,1-2H3
InChIKeyRMQXHZSMMBQHJH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine Scaffold Overview


N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 2287314-12-7) is a tertiary amine-functionalized bicyclic orthoester built on the 2,6,7-trioxabicyclo[2.2.2]octane scaffold [1]. This cage-like core comprises three fused six-membered rings locked in a boat conformation, conferring exceptional conformational rigidity with zero rotatable bonds . Substitution at the 1-position (methyl) and N-methylation of the 4-amine differentiate it from the parent 4-amino scaffold, yielding a molecular formula of C₇H₁₃NO₃ and a molecular weight of 159.19 g·mol⁻¹ [1]. The scaffold is recognized across agrochemical and medicinal chemistry as a privileged rigid core for GABA-gated chloride channel modulation, orthoester-based carboxylic acid protection, and expandable monomer polymerization [2][3][4].

1
GABA receptor typology – small 1-methyl substituent supports predicted Type B convulsant profiling for mechanistic chloride channel studies.
2
Masked carboxylic acid synthon – intermediate orthoester hydrolytic stability enables controlled deprotection in multi-step synthesis.
3
Rigid tertiary amine fragment – zero rotatable bonds and N-methyl substitution provide a conformationally locked building block for fragment-based design.

Why 1-Methyl Analog Cannot Substitute for N,1-Dimethyl Compound


The closest commercially available analog, 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3; [1]), differs by a single N-methyl group. This seemingly minor modification produces a secondary-to-tertiary amine transformation that fundamentally alters the compound's hydrogen-bond donor capacity, basicity, metabolic susceptibility, and conformational dynamics [2]. In the broader trioxabicyclo[2.2.2]octane series, even small substituent changes at the 1- and 4-positions are known to shift GABA-gated chloride channel potency by orders of magnitude and toggle between Type A and Type B convulsant profiles [3]. Consequently, interchanging these analogs without systematic comparative data risks introducing uncharacterized changes in target engagement, off-target liability, and physicochemical behavior. The quantitative evidence below details the specific, verifiable dimensions where the target compound diverges from its closest structural comparators.

!
Replacing with 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3) restores a primary amine, introducing a hydrogen-bond donor and altering basicity – target engagement and permeability may shift.
!
The N-methyl deletion reduces molecular weight by 14 Da and lowers lipophilicity; these differences can change GABA receptor convulsant classification and off-target profiles.
!
Without matched molecular pair data, pharmacokinetic behavior and synthetic reactivity of the primary-amine analog cannot be assumed transferable.

Comparative Evidence: N,1-Dimethyl vs. Closest Analogs


Molecular Weight Difference vs. 1-Methyl Analog

The target compound (C₇H₁₃NO₃) possesses a molecular weight of 159.19 g·mol⁻¹ , representing a 14.03 Da increase (+9.7%) over the 145.16 g·mol⁻¹ of 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3) [1]. This difference corresponds precisely to the addition of one methylene (–CH₂–) unit upon N-methylation.

Molecular weight
Head-to-head
159.19 vs 145.16 g·mol⁻¹ (+14.03 Da, +9.7%)
Affects dosing calculations and assay preparation; confirms correct molecular entity.
Calculated from molecular formulas; comparator CAS 37787-52-3.
Physicochemical property Molecular weight Procurement specification

Hydrogen-Bond Donor Loss on N-Methylation

The target compound contains a tertiary amine (N(CH₃)–) with zero hydrogen-bond donor (HBD) capacity, whereas 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3) bears a primary amine (–NH₂) contributing 1 HBD [1]. The comparator's computed topological polar surface area (TPSA) is 54 Ų [1]; N-methylation is expected to reduce TPSA by approximately 5–14 Ų based on established amine N-methylation rules [2], translating to an estimated TPSA of 40–49 Ų for the target compound.

H-bond donor count
Head-to-head
Target: 0 HBD (tertiary amine), est. TPSA 40–49 Ų
Analog: 1 HBD (primary amine), TPSA 54 Ų
Loss of HBD may increase passive permeability and alter BBB penetration potential.
TPSA estimates based on N-methylation rules; comparator data from ChemSpace.
Hydrogen bonding Permeability Drug-likeness

Lipophilicity Increase upon N-Methylation

1-Methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3) has a computed LogP of −0.16 [1]. The target compound, bearing an additional N-methyl group, is predicted to exhibit a LogP increase of approximately +0.4 to +0.7 log units relative to the primary amine comparator, consistent with the established ΔLogP contribution of +0.5 to +0.8 for amine N-methylation [2], yielding an estimated LogP range of +0.2 to +0.5.

Lipophilicity (LogP)
Head-to-head
Target: estimated +0.2 to +0.5
Analog: −0.16 (reported)
>0.3 log unit shift likely changes tissue distribution and non-specific binding.
Analog LogP from ChemSpace; ΔLogP based on N-methylation rules.
Lipophilicity LogP Partition coefficient

Scaffold Rigidity vs. Flexible Amine Building Blocks

The 2,6,7-trioxabicyclo[2.2.2]octane scaffold of the target compound contains zero rotatable bonds, a property shared with the comparator 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine [1]. In contrast, common acyclic amine building blocks such as tris(hydroxymethyl)aminomethane (TRIS; CAS 77-86-1) possess 3 rotatable bonds [2]. This conformational restriction pre-organizes the amine for binding interactions and reduces the entropic penalty upon target engagement.

Conformational rigidity
Class-level
Target & analog: 0 rotatable bonds
Acyclic TRIS: 3 rotatable bonds
Pre-organized amine may enhance binding to rigid pockets vs. flexible building blocks.
TRIS as representative acyclic amino-triol; scaffold-level inference.
Conformational rigidity Scaffold design Entropy

Hydrolytic Stability: Cage Orthoester vs. Acyclic Orthoesters

The hydrolytic stability of 2,6,7-trioxabicyclo[2.2.2]octanes towards aqueous acid is intermediate between that of 1,1,1-triethoxyethane (a representative acyclic orthoester) and 1-methyl-2,8,9-trioxa-adamantane (a more hydrolytically resistant cage orthoester) [1]. This places the target compound's scaffold in a stability window that is more robust than acyclic orthoesters—which hydrolyze rapidly under mildly acidic conditions—yet more labile than the adamantane-based system, offering tunable protection/deprotection kinetics for synthetic applications.

Hydrolytic stability
Class-level
Ranking: acyclic orthoester
Intermediate lability supports tunable protection/deprotection in synthesis.
Qualitative ranking from masked carboxy group literature; scaffold-level behavior.
GABA receptor convulsant type
Class-level inference
Predicted Type B (small 1-substituent); large 1-aryl analogs exhibit Type A.
Distinct from high-potency Type A trioxabicyclooctanes; context-dependent profiling required.
Based on Palmer & Casida 1988 classification; radioligand binding context.
Hydrolytic stability Orthoester Protecting group

GABA Receptor Convulsant Profile: Type A vs. Type B

In the 2,6,7-trioxabicyclo[2.2.2]octane series, compounds with large 1-substituents exhibit Type A convulsant action (high in vitro GABA receptor potency relative to in vivo toxicity), whereas those with small 1-substituents display Type B action (lower in vitro potency relative to toxicity) [1]. The target compound bears a small 1-methyl substituent and an N-methylated 4-amine, placing it in the small-substituent category predictive of Type B behavior, in contrast to bicycloorthobenzoates with bulky 1-aryl groups (e.g., 4-tert-butyl-1-phenyl-2,6,7-trioxabicyclo[2.2.2]octane, TBOB) which exhibit Type A profiles [1][2].

GABA receptor convulsant type
Class-level inference
Predicted Type B (small 1-substituent); large 1-aryl analogs exhibit Type A.
Distinct from high-potency Type A trioxabicyclooctanes; context-dependent profiling required.
Based on Palmer & Casida 1988 classification; radioligand binding context.
GABA receptor Convulsant Structure-activity relationship

Application Scenarios for N,1-Dimethyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine Procurement


GABA-gated Chloride Channel Convulsant Typology

The target compound, with its small 1-methyl substituent and N-methylated 4-amine, is positioned within the Type B region of the trioxabicyclo[2.2.2]octane structure-activity landscape as defined by Palmer and Casida [1]. Investigators studying the mechanistic basis of Type A versus Type B convulsant action at GABA-gated chloride channels can use this compound to systematically probe how N-methylation and minimal 1-substitution affect in vitro potency-to-toxicity ratios relative to Type A bicycloorthobenzoate controls such as TBOB.

Masked Carboxylic Acid Synthon for Selective Deprotection

The trioxabicyclo[2.2.2]octane orthoester scaffold exhibits hydrolytic stability midway between acyclic orthoesters and trioxa-adamantane cages [2]. This intermediate lability enables controlled unmasking of the latent carboxylic acid under mildly acidic conditions without the premature hydrolysis typical of acyclic orthoesters or the harsh conditions required for adamantane-based systems. The tertiary amine handle further differentiates the target from the primary amine analog, offering orthogonal reactivity for sequential synthetic transformations.

Conformationally Rigid Fragment Library Design

With zero rotatable bonds and a completely rigid cage architecture, the target compound serves as a conformationally constrained amine fragment for fragment-based drug discovery . Unlike flexible acyclic amino-triol building blocks such as TRIS (3 rotatable bonds), the bicyclic orthoester core pre-organizes the amine vector in a fixed spatial orientation, potentially enhancing hit rates in screens against rigid binding pockets by reducing the entropic cost of binding.

SAR Studies: Physicochemical Differentiation from Primary Amine

The target compound systematically differs from 1-methyl-2,6,7-trioxabicyclo[2.2.2]octan-4-amine (CAS 37787-52-3) in molecular weight (+14.03 Da), hydrogen-bond donor count (0 vs. 1), and predicted lipophilicity (estimated LogP shift of +0.4 to +0.7) [3][4]. These precisely defined physicochemical differences enable controlled SAR campaigns where the contribution of amine N-methylation to permeability, solubility, target binding, and metabolic stability can be isolated and quantified using matched molecular pair analysis.

Application
Selection Property
Validation Focus
GABA receptor convulsant typology
Small 1-methyl substituent; predicted Type B profile
In vitro potency-to-toxicity ratio vs. Type A controls
Masked carboxylic acid synthon
Intermediate orthoester hydrolytic stability
Deprotection kinetics under mild acidic conditions
Rigid fragment library design
Zero rotatable bonds; fixed amine vector
Binding enhancement in rigid pockets vs. flexible amines
Matched molecular pair analysis
N-methyl vs. primary amine physicochemical shift
Permeability, solubility, and target-engagement context
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